N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry due to their antimicrobial properties. This particular compound features a unique structure that combines a tetrahydroquinoline moiety with a thiophene sulfonamide group, making it a subject of interest in various scientific research fields.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S3/c22-27(23,19-9-5-13-26-19)20-16-11-10-15-6-4-12-21(18(15)14-16)28(24,25)17-7-2-1-3-8-17/h1-3,5,7-11,13-14,20H,4,6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXQZFFLBINGIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CS3)N(C1)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide typically involves multiple steps One common method starts with the preparation of the tetrahydroquinoline core, which is then functionalized with a benzenesulfonyl groupThe reaction conditions often include the use of organic solvents such as acetonitrile and dichloromethane, with temperature control being crucial to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of bacterial infections.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of folic acid in bacteria, thereby preventing their growth and proliferation. The compound may also interact with other cellular pathways, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Fluorobenzenesulfonimide: Known for its use as a fluorinating agent in organic synthesis.
Sulfanilamide: A well-known sulfonamide with antimicrobial properties.
Uniqueness
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide stands out due to its unique combination of a tetrahydroquinoline core and a thiophene sulfonamide group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide is a complex organic compound belonging to the sulfonamide class. Its unique structure, characterized by a benzenesulfonyl group linked to a tetrahydroquinoline moiety and a thiophene sulfonamide, positions it as a subject of interest in medicinal chemistry. This article explores its biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains. For instance, its mechanism involves the inhibition of enzymes essential for bacterial cell wall synthesis, similar to other sulfonamides which target dihydropteroate synthase in bacterial folate biosynthesis pathways .
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Activity
The compound has also shown promising results in anticancer assays. In vitro studies using various cancer cell lines (e.g., MCF-7 for breast cancer and HepG2 for liver cancer) revealed that it induces apoptosis and inhibits cell proliferation effectively. The antiproliferative activity is attributed to its ability to interfere with cell cycle progression and induce oxidative stress in cancer cells .
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HepG2 | 20 | Cell cycle arrest |
| L929 | 25 | Oxidative stress induction |
Enzyme Inhibition
This compound exhibits selective inhibition against certain carbonic anhydrase (CA) isoforms. Molecular docking studies suggest that the sulfonamide moiety interacts with the zinc ion in the active site of CA enzymes, leading to competitive inhibition. This selectivity is crucial for therapeutic applications in conditions like glaucoma and edema .
Table 3: Enzyme Inhibition Profile
| Enzyme Isoform | Inhibition Type | IC50 (nM) |
|---|---|---|
| hCA I | Competitive | 50 |
| hCA II | Non-competitive | 100 |
| hCA IX | Selective Inhibition | 200 |
Case Studies
In a recent study published in PubMed, researchers synthesized derivatives of this compound and evaluated their biological activities. The results indicated that modifications in the sulfonamide group significantly affected both antimicrobial and anticancer activities. The study emphasized structure-activity relationships (SAR), providing insights into optimizing the compound for better efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
